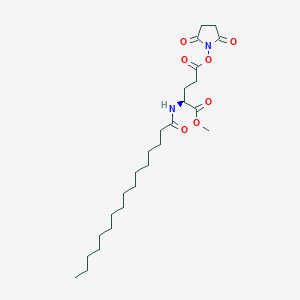

Palm-L-Glu(OSu)-Ome

Beschreibung

Historical Context and Evolution of Activated Ester Chemistry in Peptide Synthesis and Bioconjugation

The development of peptide synthesis has been a cornerstone of chemical and biomedical research. Early methods for forming peptide bonds were often harsh and inefficient. A significant breakthrough came with the introduction of "activated esters," which are ester functional groups highly susceptible to nucleophilic attack. wikipedia.org This concept was pioneered in the mid-20th century, with researchers like Bodánszky exploring the use of 4-nitrophenol (B140041) esters for peptide synthesis. amerigoscientific.com

A major advancement in this area was the development of N-hydroxysuccinimide (NHS) esters by Anderson and colleagues in 1963. amerigoscientific.comnih.gov NHS esters offered several advantages, including the formation of water-soluble byproducts and the ability to react under mild, neutral conditions. amerigoscientific.commdpi.com This made them exceptionally well-suited for modifying sensitive biomolecules. Initially developed for peptide synthesis, the application of NHS esters quickly expanded into the broader field of bioconjugation. amerigoscientific.comnih.gov This chemistry allows for the attachment of various labels, such as fluorophores, biotin, and polyethylene (B3416737) glycol (PEG), to proteins and other biomolecules. nih.gov

The core principle of activated ester chemistry involves the conversion of a carboxylic acid into a more reactive form that can readily undergo aminolysis to form a stable amide bond. nih.govjpt.com Over the years, a wide array of coupling reagents has been developed to facilitate this activation, including carbodiimides like DCC and EDC, as well as phosphonium (B103445) and uronium salts like BOP, PyBOP, HBTU, and HATU. jpt.comuni-kiel.depeptide.comrsc.org The choice of reagent is often dictated by the need to suppress side reactions, particularly racemization of the chiral amino acid center. uni-kiel.depeptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide (B86325) reactions was a key development in minimizing this issue. peptide.com

The evolution of activated ester chemistry reflects a continuous drive towards greater efficiency, selectivity, and milder reaction conditions, enabling the synthesis of increasingly complex peptides and bioconjugates. acs.org

Rationale for Palmitoyl-Amino Acid Conjugation and Activated Ester Functionalization in Contemporary Chemical Biology

The conjugation of fatty acids, a process known as lipidation, to amino acids and peptides has emerged as a powerful strategy in modern chemical biology and drug development. nih.govresearchgate.net This modification leverages the physicochemical properties of lipids to enhance the therapeutic potential of biomolecules. researchgate.net

Key Rationales for Palmitoylation:

Improved Pharmacokinetics: Lipidation, particularly with long-chain fatty acids like palmitic acid, significantly enhances the half-life of peptide and protein drugs. nih.gov This is primarily achieved through reversible binding to serum albumin, the most abundant protein in the blood. nih.govoup.com Albumin acts as a transport vehicle, protecting the lipidated molecule from rapid renal clearance and enzymatic degradation. nih.govoup.com

Enhanced Membrane Interactions: The hydrophobic palmitoyl (B13399708) chain increases the lipophilicity of the molecule, facilitating its interaction with and permeation across cellular membranes. ontosight.aimdpi.com This is crucial for delivering therapeutics to intracellular targets. nih.govresearchgate.net

Modulation of Biological Activity: In nature, palmitoylation is a common post-translational modification that regulates protein localization, stability, and function. ontosight.airesearchgate.netnih.gov By mimicking this natural process, researchers can influence the biological activity and signaling pathways of modified proteins. researchgate.netmdpi.com Palmitoylation can affect protein-protein interactions and concentrate signaling proteins in specific membrane microdomains like lipid rafts. researchgate.netmdpi.com

Self-Adjuvanting Vaccines: In vaccine development, lipidation of peptide antigens can enhance their immunogenicity. frontiersin.orgnih.gov The lipid moiety can act as a built-in adjuvant, stimulating the innate immune system, for example, through Toll-like receptor 2 (TLR2) activation. frontiersin.orgmdpi.comfrontiersin.org

The functionalization of these palmitoylated amino acids with an activated ester, such as an NHS ester, provides a reactive handle for covalent attachment to other molecules. lumiprobe.com The NHS ester group selectively reacts with primary amines on proteins, peptides, or other targets under mild aqueous conditions, forming a stable amide bond. glenresearch.comthermofisher.comthermofisher.com This combination of a lipid for tailored pharmacokinetic and pharmacodynamic properties and a reactive ester for conjugation makes compounds like Palm-L-Glu(OSu)-Ome highly valuable tools. They are instrumental in creating lipopeptides, targeted drug delivery systems, and novel biomaterials. nih.govsmolecule.com For instance, they are used as building blocks in the synthesis of glucagon-like peptide-1 (GLP-1) analogs, such as liraglutide (B1674861), for the treatment of type 2 diabetes. smolecule.comiris-biotech.de

Structural Implications and Design Considerations for the "Palm-L-Glu(OSu)-Ome" System

Palmitoyl Group: This 16-carbon saturated fatty acid chain is the primary determinant of the molecule's hydrophobicity. ontosight.ai Its length and saturation are critical for strong binding to the fatty acid binding sites on serum albumin, which is key to extending the in vivo half-life of the conjugated therapeutic. nih.govoup.com The length of the acyl chain can also influence the tendency of these molecules to self-assemble in aqueous solutions. mdpi.com

L-Glutamic Acid Scaffold: Glutamic acid provides a versatile backbone. It has two carboxylic acid groups, allowing for differential functionalization. In this system, the α-carboxyl group is protected as a methyl ester, while the γ-carboxyl group is activated as an NHS ester. This orthogonal protection scheme is fundamental to its utility, ensuring that the NHS ester is the primary site of reaction during conjugation. The L-stereochemistry is the naturally occurring form of the amino acid.

Methyl Ester (Ome): The methyl esterification of the α-carboxyl group serves as a protecting group. It prevents this carboxylate from participating in undesired side reactions, thereby directing the conjugation to the intended γ-position. This is a common strategy in peptide synthesis to control reactivity.

N-Hydroxysuccinimide (OSu) Ester: The NHS ester at the γ-position is the reactive component of the molecule. mdpi.com It is designed to react efficiently and selectively with primary amines (like the ε-amino group of lysine (B10760008) residues in proteins) to form a stable amide linkage. nih.govglenresearch.com This reaction proceeds under mild physiological conditions, which is essential for working with sensitive biological molecules. mdpi.com

Overview of Key Research Domains Applicable to Activated Fatty Acyl Amino Acid Esters

Activated fatty acyl amino acid esters, such as Palm-L-Glu(OSu)-Ome, are utilized across a spectrum of scientific research domains due to their unique combination of properties.

Pharmaceutical Sciences and Drug Delivery: A primary application is in the development of "lipidated" peptide and protein therapeutics. nih.govresearchgate.net By conjugating these fatty acid derivatives, researchers can significantly improve the pharmacokinetic profiles of drugs, leading to less frequent dosing regimens. nih.gov This strategy has been successfully applied to GLP-1 receptor agonists for diabetes management and is being explored for other therapeutic areas. smolecule.comacs.org The enhanced membrane permeability also opens avenues for topical and transdermal drug delivery. mdpi.com

Vaccine Development: These compounds are used to create self-adjuvanting vaccines. frontiersin.orgnih.gov Attaching a lipid moiety to a peptide antigen can increase its uptake by antigen-presenting cells and stimulate an immune response via TLR2 signaling, potentially eliminating the need for external adjuvants. mdpi.comfrontiersin.org

Bioconjugation and Chemical Biology: As versatile chemical tools, these reagents are used to label and modify a wide range of biomolecules. nih.govmdpi.com This allows for the study of protein function, localization, and trafficking. researchgate.netnih.gov For example, attaching a palmitoyl group can be used to probe the effects of lipidation on protein-membrane interactions and signaling cascades. mdpi.comrsc.org

Materials Science: The self-assembly properties of the resulting lipopeptides are of interest in biomaterials science. frontiersin.org The amphiphilic nature of these molecules can drive the formation of micelles, nanoparticles, or other nanostructures, which can be exploited for creating novel drug delivery vehicles or functional biomaterials. nih.gov

The table below summarizes the key structural features and primary applications of Palm-L-Glu(OSu)-Ome and a closely related analogue.

| Compound Name | Key Features | Primary Applications |

| Palm-L-Glu(OSu)-Ome | γ-NHS ester, α-methyl ester, Palmitoyl group | Peptide synthesis, Bioconjugation, Drug development (especially GLP-1 analogs) smolecule.com |

| Palm-L-Glu(OSu)-OtBu | γ-NHS ester, α-tert-butyl ester, Palmitoyl group | Lipophilic peptide synthesis, Component of Liraglutide iris-biotech.dervrlabs.com |

Eigenschaften

Molekularformel |

C26H44N2O7 |

|---|---|

Molekulargewicht |

496.6 g/mol |

IUPAC-Name |

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl (2S)-2-(hexadecanoylamino)pentanedioate |

InChI |

InChI=1S/C26H44N2O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(29)27-21(26(33)34-2)17-20-25(32)35-28-23(30)18-19-24(28)31/h21H,3-20H2,1-2H3,(H,27,29)/t21-/m0/s1 |

InChI-Schlüssel |

QTXWEAREIAERHZ-NRFANRHFSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Palmitoyl L Glutamic Acid N Hydroxysuccinimide Esters

Strategies for the Palmitoyl-L-Glutamic Acid Backbone Construction

The initial and crucial step in the synthesis of Palm-L-Glu(OSu)-OMe is the formation of the N-palmitoyl-L-glutamic acid backbone. cymitquimica.com This involves the acylation of the amino group of L-glutamic acid with palmitic acid. Various coupling methods have been developed to achieve this transformation efficiently.

Carbodiimide-Mediated Coupling Approaches in N-Acyl Amino Acid Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely employed as coupling agents in the synthesis of amides, esters, and acid anhydrides from carboxylic acids. chemicalbook.compeptide.comthieme-connect.de In the context of N-acyl amino acid synthesis, carbodiimides activate the carboxylic acid of palmitic acid to form a highly reactive O-acylisourea intermediate. peptide.comwikipedia.org This intermediate can then react with the amino group of L-glutamic acid to form the desired amide bond. wikipedia.org

The reaction mechanism can proceed through two main pathways. The O-acylisourea intermediate can directly react with the amine component to yield the N-acyl amino acid and a urea (B33335) byproduct. peptide.comwikipedia.org Alternatively, the intermediate can react with another molecule of the carboxylic acid to form a symmetrical anhydride (B1165640), which then acylates the amino acid. peptide.comthieme-connect.com

A common challenge in carbodiimide-mediated couplings is the potential for racemization of the chiral amino acid. peptide.com To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often incorporated. peptide.combachem.com These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to causing racemization during the subsequent reaction with the amine. peptide.com The use of 4-(Dimethylamino)pyridine (DMAP) can also accelerate these coupling reactions, particularly for sterically hindered amino acids, though it may increase the risk of racemization in some cases. nih.gov

| Coupling Reagent | Additive(s) | Key Features | Byproduct |

| DCC | HOBt, HOSu | Inexpensive, effective for solution-phase. | Dicyclohexylurea (DCU), sparingly soluble. peptide.combachem.com |

| DIC | HOBt, HOSu | Byproduct is soluble, suitable for solid-phase. | Diisopropylurea, soluble. bachem.com |

| EDC | None required | Water-soluble, easy byproduct removal. | Water-soluble urea. peptide.compeptide.com |

Application of Mixed Anhydride Formations in Fatty Acyl Amino Acid Synthesis

The mixed anhydride method is another effective strategy for the synthesis of fatty acyl amino acids. nih.govacs.org This approach involves the reaction of the fatty acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base to form a mixed anhydride. nih.govhighfine.com This activated intermediate then readily reacts with the amino acid to form the N-acyl derivative.

A key advantage of the mixed anhydride method is that it can often be performed at low temperatures, which helps to minimize side reactions and racemization. bachem.com The choice of the carboxylic acid component used to form the mixed anhydride is crucial to avoid the formation of unwanted byproducts. highfine.com For instance, using a sterically hindered or electron-rich carboxylic acid can direct the nucleophilic attack of the amine to the desired carbonyl group of the fatty acid portion of the anhydride. highfine.comresearchgate.net

Regioselective N-Hydroxysuccinimide Esterification and Methyl Esterification of L-Glutamic Acid Carboxylates

Following the construction of the N-palmitoyl-L-glutamic acid backbone, the next critical stage is the regioselective functionalization of the two carboxyl groups of the glutamic acid residue. This involves the formation of an N-hydroxysuccinimide (NHS) ester at the γ-carboxyl group and a methyl ester at the α-carboxyl group. chemicalbook.comnih.govacs.orggoogle.com

Control of Carboxylate Activation and Esterification Selectivity in Multifunctional Amino Acids

Achieving regioselectivity in the esterification of the two carboxyl groups of glutamic acid is a significant synthetic challenge. The α- and γ-carboxylic acids exhibit different reactivities, which can be exploited to direct the esterification process. Generally, the α-carboxylic acid is more sterically hindered than the γ-carboxylic acid.

One common strategy involves the formation of an intramolecular anhydride between the two carboxylic groups. ug.edu.pl The γ-carbonyl group of this anhydride is typically more electrophilic and thus more susceptible to nucleophilic attack. This allows for the selective introduction of a protecting group or the desired ester at the γ-position.

Enzymatic approaches have also demonstrated high regioselectivity. For example, proteases like papain have been shown to catalyze the polymerization of L-glutamic acid diethyl ester, indicating a preference for reacting at one of the carboxyl groups. nih.govacs.orgacs.org

Impact of Protecting Group Strategies on Regioselectivity

Protecting group strategies are fundamental to achieving the desired regioselective esterification. iris-biotech.deorganic-chemistry.org An orthogonal protecting group strategy allows for the selective deprotection and modification of one functional group in the presence of others. iris-biotech.deorganic-chemistry.org

In the synthesis of Palm-L-Glu(OSu)-OMe, a typical approach involves first protecting the α-carboxylic acid of L-glutamic acid as a methyl ester. This can be achieved through standard esterification methods. With the α-carboxyl group protected, the γ-carboxylic acid of the N-palmitoyl-L-glutamic acid methyl ester can then be selectively activated and reacted with N-hydroxysuccinimide to form the desired NHS ester. This activation is often carried out using a carbodiimide (B86325) coupling agent like DCC or DIC. enamine.netchemicalbook.com

Alternatively, the γ-carboxyl group can be protected with a group that can be selectively removed later, such as a benzyl (B1604629) (Bn) or tert-butyl (tBu) ester. ug.edu.placs.org After the formation of the N-palmitoyl derivative and methylation of the α-carboxyl group, the γ-protecting group is removed, and the resulting free carboxylic acid is converted to the NHS ester. The choice of protecting group is critical and must be compatible with the reaction conditions of the subsequent steps. iris-biotech.de For instance, the Fmoc/tBu strategy is a widely used orthogonal combination in peptide synthesis. iris-biotech.de

| Protecting Group | Introduction Method | Removal Condition | Application in Regioselectivity |

| Methyl (Me) | Acid-catalyzed esterification | Saponification (base hydrolysis) | Protection of the α-carboxyl group. |

| Benzyl (Bn) | Benzyl bromide under basic conditions | Hydrogenolysis or strong acids (HF, TFMSA) | Protection of the γ-carboxyl group. ug.edu.pl |

| tert-Butyl (tBu) | Isobutylene with acid catalyst | Strong acids (TFA) | Protection of the γ-carboxyl group. acs.org |

Solid-Phase and Solution-Phase Synthetic Protocols for Complex Amino Acid Derivatives

The synthesis of complex amino acid derivatives like Palm-L-Glu(OSu)-OMe can be performed using either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. wikipedia.orgnih.gov

Solution-phase synthesis involves carrying out all reactions in a solvent system. nih.gov This traditional method offers flexibility in terms of scale and allows for the purification of intermediates at each step. mtoz-biolabs.com However, it can be time-consuming and labor-intensive, especially for multi-step syntheses, due to the need for repeated extractions and purifications. mtoz-biolabs.com For the synthesis of Palm-L-Glu(OSu)-OMe, a solution-phase approach would involve the stepwise formation of the N-palmitoyl-L-glutamic acid, followed by the regioselective esterifications as described above.

Solid-phase peptide synthesis (SPPS) , pioneered by Merrifield, involves attaching the initial amino acid to a solid support (resin) and then sequentially adding the subsequent amino acids. nih.govresearchgate.net A key advantage of SPPS is the ease of purification; unreacted reagents and byproducts are simply washed away after each step. mtoz-biolabs.com This makes the process amenable to automation. mtoz-biolabs.comucl.ac.uk While SPPS is highly efficient for peptide synthesis, the synthesis of a modified building block like Palm-L-Glu(OSu)-OMe is typically completed in solution phase before it is incorporated into a peptide chain via SPPS.

| Synthesis Method | Advantages | Disadvantages |

| Solution-Phase | Scalable, intermediates can be purified and characterized. mtoz-biolabs.com | Time-consuming, labor-intensive, potential for lower yields in multi-step processes. mtoz-biolabs.com |

| Solid-Phase | Easily automated, high efficiency, simplified purification. mtoz-biolabs.com | Can be less cost-effective for short peptides, potential for incomplete reactions. mtoz-biolabs.com |

Compound Names Table

| Abbreviation/Trivial Name | Systematic Name |

| Palm-L-Glu(OSu)-OMe | N-alpha-Palmitoyl-L-glutamic acid alpha-methyl-gamma-succinimidyl ester |

| DCC | N,N'-dicyclohexylcarbodiimide |

| DIC | N,N'-diisopropylcarbodiimide |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| HOSu / NHS | N-Hydroxysuccinimide |

| DMAP | 4-(Dimethylamino)pyridine |

| Fmoc | Fluorenylmethyloxycarbonyl |

| tBu | tert-Butyl |

| Bn | Benzyl |

| TFA | Trifluoroacetic acid |

| N-palmitoyl-L-glutamic acid | N-(1-Oxohexadecyl)-L-glutamic acid |

Chemo-Enzymatic and Enzymatic Synthesis Approaches to N-Acyl Amino Acids

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile biocatalysts widely employed for their ability to function in both aqueous and non-aqueous media, exhibiting high chemo-, regio-, and enantioselectivity. mdpi.com They are particularly effective in catalyzing the N-acylation of amino acids and their derivatives. mdpi.comresearchgate.net The mechanism often involves the formation of an acyl-enzyme intermediate, which then reacts with the amine group of the amino acid. nih.gov

Research has demonstrated the use of various lipases for the synthesis of N-acyl amino acids. For instance, Lipozyme (from Rhizomucor miehei) has been used to catalyze the acylation of L-lysine with palmitic and oleic acids, selectively acylating the ε-amino group. researchgate.net Similarly, lipase (B570770) from Candida antarctica (CALB) has shown excellent enantioselectivity in the N-acylation of various amines. mdpi.com The choice of solvent, temperature, and substrate molar ratio are critical parameters that significantly influence the reaction's conversion yield. snu.ac.kr For example, in the lipase-catalyzed acylation of a tripeptide, an increase in the molar ratio of the acyl donor (lauric acid) to the peptide from 1.0 to 4.0 led to a steady increase in the conversion yield. snu.ac.kr However, excessive amounts of the acyl donor can lead to substrate inhibition. snu.ac.kr

The regioselectivity of lipases is a key advantage, as demonstrated in the selective N-acylation of amino alcohols, which proceeds through an initial O-acylation followed by a spontaneous O- to N-acyl migration. nih.gov This specificity allows for the synthesis of target compounds with high purity and minimal byproducts. nih.gov

Table 1: Examples of Lipase-Catalyzed N-Acylation of Amino Acids

| Enzyme | Acyl Donor | Amino Acid/Derivative | Product | Conversion Yield (%) | Reference |

|---|---|---|---|---|---|

| Lipozyme (Rhizomucor miehei) | Palmitic Acid | L-Lysine | N-ε-palmitoyl-lysine | 16 | researchgate.net |

| Lipozyme (Rhizomucor miehei) | Oleic Acid | L-Lysine | N-ε-oleoyl-lysine | 33 | researchgate.net |

| Novozym 435 | Capric Acid | Phenylglycinol | N-caproyl-phenylglycinol | 89.41 | nih.gov |

| Acylase I (from pig kidney) | Lauric Acid | L-Arginine | N-lauroyl-L-arginine | 82 | researchgate.netscispace.com |

| Acylase I (from pig kidney) | Lauric Acid | L-Glutamic Acid | N-lauroyl-L-glutamic acid | 44 | researchgate.netscispace.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

In biological systems, the synthesis of N-acyl amino acids can be facilitated by ATP-dependent enzymes. nih.govfrontiersin.org These enzymes activate the carboxylic acid group of a fatty acid, making it susceptible to nucleophilic attack by the amino group of an amino acid. nih.govfrontiersin.org This activation is a crucial step and can occur through the formation of an acyl-adenylate or an acyl-phosphate intermediate. nih.govnih.gov

Another pathway involves ATP-grasp enzymes, which catalyze the formation of an acyl phosphate (B84403) intermediate from a fatty acid and ATP. nih.govfrontiersin.org This activated acyl phosphate can then react with an amino acid to form the amide bond. nih.gov While several ATP-grasp enzymes that utilize amino acids as substrates have been identified, their direct role in the biosynthesis of many N-acyl amino acids is still an area of active research. nih.gov

The ATP-dependent AMP-binding enzyme family is also significant in fatty acid metabolism, activating fatty acids to acyl-carrier-protein (ACP), which is essential for processes like fatty acid elongation. ebi.ac.uk

Table 2: Key Enzyme Classes in ATP-Dependent N-Acyl Amino Acid Synthesis

| Enzyme Class | Activation Intermediate | Key Function | Reference |

|---|---|---|---|

| Acyl-CoA Synthetases/Ligases | Acyl-CoA | ATP-dependent conversion of fatty acid to acyl-CoA. | nih.govgoogle.com |

| Amino Acid N-Acyltransferases | - | Transfers the acyl group from acyl-CoA to an amino acid. | google.com |

| ATP-Grasp Enzymes | Acyl Phosphate | ATP-dependent formation of an acyl phosphate for amide bond formation. | nih.govfrontiersin.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Continuous Flow Synthesis Techniques for Optimized Preparation of Activated Esters

Continuous flow synthesis has emerged as a powerful technology for the production of fine chemicals, including activated esters like N-hydroxysuccinimide (NHS) esters. This methodology offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for higher yields and purity in shorter reaction times.

The preparation of N-acylpyrazoles, which are activated carboxylic acid surrogates, has been successfully demonstrated in a continuous flow system. nih.gov By pumping solutions of a carboxylic acid and a coupling agent through a coil reactor, high yields of the activated intermediate can be achieved with residence times as short as a few minutes. nih.gov This activated intermediate can then be directly used in a subsequent telescoped step, such as trifluoromethylthiolation, followed by reaction with an amine or alcohol to generate the final product. nih.gov

The synthesis of NHS esters, which are crucial for bioconjugation, can also be optimized using continuous flow reactors. These systems allow for rapid mixing and temperature control, which can significantly reduce reaction times. The use of flow chemistry can be particularly beneficial for scaling up the production of these valuable reagents. Furthermore, recent advancements have shown the application of ultrasound-assisted continuous-flow systems for the synthesis of nanoparticles, highlighting the potential for integrating different technologies to enhance chemical processes. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| Palm-L-Glu(OSu)-OMe | N-palmitoyl-O5-succinimido-L-glutamic acid methyl ester |

| Palmitoyl (B13399708) L-Glutamic Acid | - |

| N-Hydroxysuccinimide | NHS |

| N-acyl amino acids | - |

| Fatty acyl chlorides | - |

| L-lysine | - |

| Palmitic acid | - |

| Oleic acid | - |

| N-ε-palmitoyl-lysine | - |

| N-ε-oleoyl-lysine | - |

| Lauric acid | - |

| Phenylglycinol | - |

| Capric acid | - |

| N-caproyl-phenylglycinol | - |

| L-Arginine | - |

| N-lauroyl-L-arginine | - |

| L-Glutamic Acid | - |

| N-lauroyl-L-glutamic acid | - |

| Glycine | - |

| N-lauroylglycine | - |

| Coenzyme A | CoA |

| Acyl-CoA | - |

| Adenosine triphosphate | ATP |

| Acyl-carrier-protein | ACP |

Reaction Mechanisms and Kinetic Studies of N Hydroxysuccinimide Ester Reactivity in Palm L Glu Osu Ome

Nucleophilic Acyl Substitution Mechanisms of N-Hydroxysuccinimide Esters

The core reaction of Palm-L-Glu(OSu)-Ome involves the nucleophilic acyl substitution at the carbonyl carbon of the NHS ester. masterorganicchemistry.com This class of reaction is fundamental to the utility of NHS esters in bioconjugation. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the reaction with nucleophiles. sinica.edu.tw

The primary and most synthetically useful reaction of Palm-L-Glu(OSu)-Ome is its aminolysis with primary amines. nih.govigem.org In this reaction, the lone pair of electrons on the nitrogen of a primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the succinimidyl ester. This process results in the formation of a highly stable amide bond between the palmitoyl-glutamic acid methyl ester moiety and the target molecule, with N-hydroxysuccinimide (NHS) released as a byproduct. glenresearch.comthermofisher.com

This selective reaction is widely employed to label or modify biomolecules, especially at the primary amine of the N-terminus or the ε-amino group of lysine (B10760008) residues within protein and peptide sequences. igem.orglumiprobe.com The resulting amide linkage is exceptionally stable, with a reported half-life of approximately seven years in water, ensuring the permanency of the modification. rsc.org A notable application involves the use of a similar compound, Palmitoyl-l-Glu(OSu)-OtBu, to selectively attach a lipid group to the N-terminus of the B-chain of the protein Relaxin2. nih.gov

The rate and selectivity of the aminolysis reaction involving NHS esters like Palm-L-Glu(OSu)-Ome are significantly influenced by both electronic and steric factors associated with the reacting amine.

Electronic Factors: The nucleophilicity of the amine, which is related to its basicity (pKa), is a primary determinant of reactivity. A study on various amines demonstrated a 10,000-fold variation in reactivity. mst.edumst.edu For a series of sterically unhindered primary amines, a Brønsted-type plot of the logarithm of the observed rate constant versus the pKa of the amine yields a linear relationship with a slope of approximately 0.7, indicating that more basic amines are more reactive. mst.edumst.edu However, this relationship is nuanced, as a lower pKa can mean a larger fraction of the amine is in the reactive, unprotonated state at a given pH, a factor that is particularly relevant in aqueous systems. nih.gov

Steric Factors: Steric hindrance around the nucleophilic nitrogen atom can dramatically reduce the rate of reaction. mst.edu For instance, amines with bulky substituents adjacent to the nitrogen, such as α-methylbenzylamine, exhibit significantly depressed reaction rates compared to unhindered amines of similar basicity. mst.edunih.gov This sensitivity to steric crowding supports a mechanism involving the formation of a sterically demanding intermediate. mst.edumst.edu The long palmitoyl (B13399708) chain in Palm-L-Glu(OSu)-Ome may also influence reaction kinetics through its hydrophobic and steric properties, potentially affecting its diffusion and accessibility to target amines in aqueous media.

| Amine | pKa | Relative Reactivity (Normalized to Benzylamine) | Key Factor |

|---|---|---|---|

| n-Butylamine | 10.6 | 10.0 | High Basicity, Low Steric Hindrance |

| Benzylamine | 9.34 | 1.0 | Reference Amine |

| α-Methylbenzylamine | 9.03 | 0.01 | Steric Hindrance |

| Aniline | 4.6 | 0.001 | Low Basicity (Aromatic Amine) |

| Diethylamine | 10.9 | 0.02 | Secondary Amine, Steric Hindrance |

Data adapted from structure-reactivity studies on the aminolysis of N-hydroxysuccinimide esters. mst.edumst.edu

The mechanism of aminolysis is generally understood to proceed through a multi-step addition-elimination pathway involving a tetrahedral intermediate. glenresearch.commasterorganicchemistry.com In the initial step, the nucleophilic amine attacks the carbonyl carbon, breaking the pi bond and forming a transient, negatively charged tetrahedral intermediate. glenresearch.com

Kinetic studies support a model where this intermediate is formed reversibly, and its subsequent breakdown to products is the rate-determining step. mst.edumst.edu The partitioning of this intermediate—reverting to the starting materials or proceeding to the amide product—is governed by the relative leaving group abilities of the amine and the N-hydroxysuccinimide anion. mst.edu Given that N-hydroxysuccinimide is a weak acid (pKa ≈ 6.0), its anion is a relatively stable and effective leaving group, which favors the forward reaction to form the amide. mst.edu The significant impact of steric hindrance on the reaction rate provides strong evidence for the formation of this crowded tetrahedral intermediate. mst.edumst.edu More recent computational studies, however, also propose the possibility of a concerted mechanism where C-N bond formation, C-O bond cleavage, and proton transfer occur in a single transition state, bypassing a discrete tetrahedral intermediate for some systems. acs.org

Competition Between Aminolysis and Hydrolysis in Aqueous Media

The rates of both aminolysis and hydrolysis are strongly dependent on the pH of the reaction medium. lumiprobe.comjyi.org This pH dependence is a crucial factor in designing effective conjugation protocols.

Aminolysis: The rate of aminolysis increases with pH because a higher pH deprotonates the primary amine (R-NH3+ → R-NH2), increasing the concentration of the reactive nucleophile. lumiprobe.comresearchgate.net At low pH, the amine is largely protonated and unreactive. lumiprobe.com

Hydrolysis: The rate of hydrolysis also increases significantly with pH due to the higher concentration of hydroxide (B78521) ions (OH-), which are strong nucleophiles that attack the NHS ester. thermofisher.comatto-tec.com

This creates a scenario where an optimal pH range must be identified to maximize aminolysis while minimizing hydrolysis. atto-tec.com For most NHS ester conjugations, this range is typically between pH 7.2 and 9.0. thermofisher.com Below this range, aminolysis is too slow, while above it, hydrolysis becomes overwhelmingly fast. lumiprobe.comnih.gov The half-life of an NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6. thermofisher.comthermofisher.comthermofisher.com

| pH | Relative Aminolysis Rate | Relative Hydrolysis Rate | Typical NHS Ester Half-Life |

|---|---|---|---|

| 7.0 | Low | Low | 4-5 hours |

| 7.4 | Moderate | Moderate | > 2 hours |

| 8.3 - 8.5 | High (Optimal) | High | ~ 1 hour |

| 9.0 | Very High | Very High | < 10 minutes |

Data compiled from studies on pH-dependent kinetics of NHS esters. thermofisher.comnih.govthermofisher.comthermofisher.comresearchgate.net

Optimization strategies include:

pH Control: Maintaining the reaction at an optimal pH (often 8.3-8.5) using a non-nucleophilic buffer such as phosphate (B84403), borate, or bicarbonate. thermofisher.comlumiprobe.com

Avoiding Amine Buffers: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com

Molar Excess: Using a molar excess of the NHS ester can help drive the reaction toward the desired product, compensating for losses due to hydrolysis. igem.org

The choice of solvent is another critical parameter, particularly for lipophilic reagents like Palm-L-Glu(OSu)-Ome which may have limited solubility in purely aqueous solutions. thermofisher.com

Often, a water-miscible, aprotic organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is used to dissolve the NHS ester before it is added to the aqueous reaction buffer. glenresearch.comlumiprobe.com The use of high-purity solvents is essential, as impurities can interfere with the reaction. For example, aged DMF can contain dimethylamine, a nucleophile that will consume the NHS ester. lumiprobe.com

The solvent composition can influence the relative rates of aminolysis and hydrolysis. Studies have shown that in DMSO/water mixtures, hydrolysis of NHS esters only becomes a major competing reaction when the water content exceeds 30%. igem.org In a documented synthesis of a lipidated protein using the related compound Palmitoyl-l-Glu(OSu)-OtBu, the reagent was first dissolved in DMSO or dioxane before being added to the aqueous protein solution, highlighting the practical importance of co-solvents in these reactions. nih.gov Anhydrous solvents like dioxane can be used in model studies to investigate aminolysis kinetics in the complete absence of competing hydrolysis. mst.edu

Transesterification Pathways with Other Nucleophiles, Including Thiol-Mediated Thioester Formation

The N-hydroxysuccinimide (NHS) ester in Palm-L-Glu(OSu)-Ome is a highly reactive group, primarily targeted for creating stable amide bonds with primary amines. However, its reactivity extends to other nucleophiles, notably thiols, leading to transesterification and the formation of thioesters. This reaction pathway is a key strategy in bioconjugation and peptide chemistry for achieving chemoselectivity. nih.gov

The reaction between an NHS ester and a thiol-containing molecule proceeds via a transesterification mechanism to convert the more general amine-reactive NHS ester into a more specific thioester. nih.gov This process, often referred to as oxo-ester mediated native chemical ligation (OMNCL), involves the initial capture of the thiol to form a thioester intermediate. nih.govresearchgate.net This intermediate can then undergo a subsequent S-to-N acyl rearrangement if an N-terminal cysteine is present, ultimately forming a stable amide bond. nih.govresearchgate.net

A common laboratory application involves a two-step, "one-pot" reaction. nih.gov In the first step, the NHS ester is incubated with a small thiol molecule, such as 2-mercaptoethanesulfonate (MESNa), to generate the corresponding thioester derivative in situ. nih.govnih.gov The second step involves adding this thioester to a protein that possesses an N-terminal cysteine, which facilitates specific labeling. nih.gov While it is known that thiol groups can react with NHS-type esters, the propensity of the resulting thioesters to either hydrolyze or exchange with amine nucleophiles means that NHS esters can still be used to selectively generate amide-conjugated products, even in the presence of thiols. acs.org

The conditions for the transesterification of an NHS ester with a thiol are crucial for efficient conversion. Research has shown that the reaction proceeds effectively under specific pH and temperature conditions.

| Parameter | Condition | Rationale/Observation |

| pH | 6.8–7.0 | Optimal pH for promoting the transesterification reaction while minimizing hydrolysis of the NHS ester. nih.gov |

| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion, typically within 3-6 hours. nih.gov |

| Reagents | NHS Ester, Thiol (e.g., MESNa), Buffer (e.g., HEPES) | Freshly prepared solutions are recommended as NHS esters are susceptible to hydrolysis and thiols can oxidize over time. nih.gov |

This thiol-mediated pathway offers a powerful tool for protein modification, enabling more controlled and site-specific labeling than direct reaction with lysine residues, which are often abundant in proteins. nih.gov

Reactivity Profile of the Methyl Ester Moiety: Hydrolysis and Transesterification Pathways

The Palm-L-Glu(OSu)-Ome molecule also contains a methyl ester group at the alpha-carboxyl position of the glutamic acid residue. This ester group has its own distinct reactivity profile, primarily involving hydrolysis and transesterification reactions, which are generally less facile than the reactions of the highly activated NHS ester. organic-chemistry.orgpsu.edu

Hydrolysis: Hydrolysis is the reaction of the methyl ester with water to yield a carboxylic acid and methanol (B129727). google.com This reaction can be catalyzed by either acid or base. nih.gov

Acid-catalyzed hydrolysis: This is a reversible reaction. The presence of water can lead to the hydrolysis of the methyl ester, forming the corresponding carboxylic acid. nih.gov The reaction can be driven to completion by using a large excess of water or by removing the methanol product. google.com Strong acid catalysts are often employed to increase the reaction rate. google.com

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that produces a carboxylate salt and methanol. Base-catalyzed methods are generally faster than acid-catalyzed ones under mild temperature conditions. nih.gov

Transesterification: Transesterification is the process of exchanging the methyl group of the ester with another alcohol. uark.edueuropa.eu This reaction is typically catalyzed by an acid or a base. For instance, scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of carboxylic esters with various alcohols, yielding new esters in high yields. organic-chemistry.org In the context of palm-based methyl esters, transesterification with polyols like trimethylolpropane (B17298) (TMP) is a common method for producing biolubricants. researchgate.net The kinetics of such reactions are often studied to optimize conditions for maximizing the yield of the desired polyol ester. researchgate.net

The following table summarizes the key reactions of the methyl ester moiety.

| Reaction Type | Reactants | Catalyst | Products | Key Characteristics |

| Hydrolysis | Methyl Ester + Water | Acid or Base | Carboxylic Acid + Methanol | Can be reversible (acid-catalyzed) or irreversible (base-catalyzed). google.comnih.gov |

| Transesterification | Methyl Ester + Alcohol | Acid or Base (e.g., Sc(OTf)₃, Sodium Methoxide) | New Ester + Methanol | Allows for the conversion of the methyl ester to other types of esters. organic-chemistry.orgresearchgate.net |

For Palm-L-Glu(OSu)-Ome, the reactivity of the methyl ester is a secondary consideration during its primary use as an acylating agent via the NHS ester. However, under certain conditions, particularly during subsequent processing or in different reaction environments, the potential for hydrolysis or transesterification of the methyl ester must be considered.

Comparative Analysis of Gas-Phase Versus Solution-Phase Reactivity of Carboxylates with NHS Esters

A significant difference exists in the reactivity of carboxylates towards N-hydroxysuccinimide (NHS) esters when comparing reactions in the gas phase versus the solution phase. nih.govnih.govacs.org This distinction is fundamental to understanding the reaction environment's role in directing chemical reactivity.

Solution-Phase Reactivity: In the solution phase, particularly in aqueous or polar protic solvents, carboxylate groups are generally considered unreactive towards NHS esters. nih.govnih.govacs.org The primary nucleophiles that react with NHS esters in solution are primary amines (like the ε-amine of lysine or an N-terminal α-amine), which form stable amide bonds. nih.govacs.org The lack of reactivity of carboxylates in solution is attributed to their solvation by polar solvent molecules, which stabilizes the charged carboxylate and reduces its nucleophilicity. nih.gov

Gas-Phase Reactivity: In stark contrast, studies conducted in the gas phase, often using mass spectrometry techniques, have demonstrated that carboxylates are reactive nucleophiles capable of attacking the carbonyl carbon of NHS esters. nih.govnih.govacs.org

Mechanism: The reaction is initiated by a nucleophilic attack from the carboxylate on the NHS ester, leading to the formation of a labile, transient anhydride (B1165640) bond. nih.govnih.gov

Outcome: This anhydride intermediate is fragile and readily cleaves. nih.govnih.gov This cleavage often results in an oxygen transfer from the carboxylate-containing species to the reagent, which is observed as a nominal water transfer. nih.govnih.govacs.org

Enhanced Nucleophilicity: The observation of this reactivity in the gas phase is a direct consequence of the environment. In the absence of a polar solvent, the intrinsic nucleophilicity of the carboxylate group is significantly enhanced, allowing it to react in a way that is not feasible in solution. nih.gov

The preferred sites of reaction on a molecule can also differ between the two phases. For peptides containing both primary amines and carboxylates, solution-phase reactions with NHS esters at controlled pH will selectively modify the more nucleophilic amine sites. acs.orgnih.gov In the gas phase, however, factors like the accommodation of excess charge can influence reaction sites, and the enhanced nucleophilicity of desolvated carboxylates makes them competitive reaction partners. nih.govnih.gov

The table below provides a comparative summary of the reactivity.

| Feature | Solution-Phase Reactivity | Gas-Phase Reactivity |

| Carboxylate Reactivity | Considered unreactive towards NHS esters. nih.govnih.govacs.org | Reactive nucleophile towards NHS esters. nih.govnih.govacs.org |

| Primary Product | No reaction with carboxylates; primary amines form stable amide bonds. nih.gov | Forms a labile anhydride intermediate with carboxylates. nih.govnih.gov |

| Governing Factors | Solvation effects, pKa of nucleophiles, pH. nih.govacs.org | Intrinsic nucleophilicity, absence of solvent, charge state. nih.govnih.gov |

| Confirmed by | Extensive use in bioconjugation targeting amines. nih.gov | Mass spectrometry, isotopic labeling (O¹⁸) experiments. nih.govnih.govacs.org |

This dichotomy between gas-phase and solution-phase reactivity underscores that the chemical behavior of functional groups is not absolute but is profoundly influenced by the surrounding environment. nih.gov

Applications in Advanced Chemical and Biological Research Utilizing Palmitoyl L Glutamic Acid N Hydroxysuccinimide Esters

Strategies for Site-Specific Bioconjugation and Protein Modification

Site-specific modification of proteins is crucial for studying their function and developing new therapeutics. rsc.org Palm-L-Glu(OSu)-Ome and similar activated esters provide a tool for achieving such precision.

Targeted N-Terminal Cysteine Labeling via Thioester Intermediates

While N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins by reacting with amine groups, this often leads to non-specific modifications due to the abundance of lysine (B10760008) residues. nih.gov A more selective approach targets the unique reactivity of an N-terminal cysteine. One strategy involves a "one-pot" two-step reaction where the NHS ester is first converted into a thioester intermediate. nih.gov This thioester then selectively reacts with an N-terminal cysteine, achieving site-specific labeling. nih.gov This method has been demonstrated to be versatile, working with large proteins and various NHS esters with high efficiency and minimal non-specific ligation. nih.gov

The principle of native chemical ligation (NCL) also exploits the reactivity of N-terminal cysteine residues. nih.govnih.gov In NCL, a peptide or protein with a C-terminal thioester reacts with another peptide or protein possessing an N-terminal cysteine. nih.gov This reaction is highly chemoselective, forming a native peptide bond at the ligation site. nih.govnih.gov The thiol group of the N-terminal cysteine, which facilitates the reaction, is regenerated in the final product and can be used for further modifications. mdpi.com

Exploiting Differential Reactivity for Multipoint Functionalization of Biomolecules

The reactivity of NHS esters is pH-dependent, a property that can be exploited for selective labeling. lumiprobe.comlumiprobe.com The α-amine at the N-terminus of a protein generally has a lower pKa than the ε-amine of lysine side chains. By controlling the pH of the reaction, it is possible to preferentially label the N-terminal amine group. mdpi.com However, achieving complete selectivity with this method can be challenging, and some level of off-target labeling may still occur. researchgate.net

For multipoint functionalization, polymers bearing multiple activated ester groups can be synthesized. nih.gov These reactive polymer backbones can then be modified with various amine-containing ligands to create complex, multifunctional macromolecules. nih.gov This approach allows for the creation of a diverse library of functional polymers from a single precursor. nih.gov

Development of Functional Biomaterials and Modified Surfaces

The ability of Palm-L-Glu(OSu)-Ome and other NHS esters to covalently attach to surfaces and other molecules makes them valuable tools in materials science.

Covalent Immobilization of Biomolecules onto Activated Substrates

NHS ester chemistry is a common method for the covalent immobilization of biomolecules onto various substrates. nih.govthermofisher.com Surfaces can be activated with amine-reactive groups, such as NHS esters, which then readily react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. nih.govthermofisher.com This method has been used to attach enzymes like horseradish peroxidase to polystyrene and poly(3-octylthiophene) thin films. nih.gov

The process often involves pre-activating the surface or using a bifunctional linker. rsc.org For instance, a polymeric adlayer containing NHS esters can be formed on a surface, which then serves as a platform for the covalent attachment of biomolecules. aip.org This approach allows for controlled immobilization and can be designed to resist non-specific protein adsorption. aip.org The density of immobilized biomolecules can be significantly higher with direct covalent coupling compared to methods that rely on pre-modified supports. rsc.org

Post-Polymerization Modification with Activated Esters for Polymer Functionalization

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be difficult to produce directly. researchgate.net This technique involves creating a polymer with reactive groups, such as activated esters, and then introducing the desired functionality by reacting the polymer with appropriate molecules. nih.govresearchgate.net

Polymers bearing activated esters, like those derived from N-hydroxysuccinimide, are particularly useful for PPM because they readily react with primary amines to form stable amide bonds. nih.govmdpi.com This allows for the introduction of a wide range of functionalities, including bioactive ligands and fluorophores. nih.gov PPM is advantageous because it allows for the synthesis of a library of functional polymers from a common reactive polymer precursor and is suitable for modifying polymers with functionalities that are incompatible with the polymerization process itself. nih.govresearchgate.net This method has been used to create glycopolymers and other functional biomaterials. mdpi.com

Role in Peptide and Peptidomimetic Synthesis and Derivatization

Palm-L-Glu(OSu)-Ome and its analogs are key building blocks in the synthesis of modified peptides and peptidomimetics, particularly those with enhanced lipophilicity. The palmitoyl (B13399708) group increases the half-life and stability of peptides in circulation. smolecule.com

These compounds are notably used in the synthesis of glucagon-like peptide-1 (GLP-1) analogs. The palmitoyl modification enhances the pharmacokinetic properties of these therapeutic peptides. smolecule.com The N-hydroxysuccinimide ester facilitates the efficient coupling of the palmitoyl-glutamic acid moiety to the peptide backbone during solid-phase peptide synthesis (SPPS).

The use of a tert-butyl ester protecting group on the α-carboxyl of the glutamic acid, as in Palm-L-Glu(OSu)-OtBu, prevents unwanted side reactions during peptide synthesis. This strategic use of protecting groups and activating esters is fundamental to the successful chemical synthesis of complex lipophilic peptides.

Design and Application as Activity-Based Probes and Chemical Tools for Proteome Mapping

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy for studying the functional state of enzymes within complex biological mixtures. nih.govnih.gov Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes chemical probes to directly target and report on the activity of enzymes, providing a more accurate snapshot of cellular processes. nih.govcost.eu

The design of Palm-L-Glu(OSu)-Ome is intrinsically suited for its use as an activity-based probe. The N-hydroxysuccinimide (NHS) ester component functions as a reactive "warhead." NHS esters are highly effective for bioconjugation because they react with nucleophilic residues on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds. researchgate.netnih.gov Research has shown that NHS-ester probes can also react with other nucleophilic amino acids, including serine, threonine, and tyrosine, expanding their utility in mapping a wide range of "ligandable hotspots" across the proteome. nih.govnih.gov

In the context of Palm-L-Glu(OSu)-Ome, the molecule acts as a tripartite probe:

Reactive Group (Warhead): The OSu (NHS ester) group covalently attaches to nucleophilic sites on proteins. researchgate.netbiorxiv.org

Linker: The L-glutamic acid methyl ester portion serves as a spacer.

Recognition/Reporting Element: The palmitoyl chain acts as a lipophilic tail. This lipid component can guide the probe to lipid-binding proteins or facilitate its incorporation into cellular membranes to study membrane-associated proteins.

By using such probes, researchers can identify functionally active proteins in a sample. nih.govacs.org After the probe reacts with its protein targets, the modified proteins can be enriched and subsequently identified using mass spectrometry. This allows for a comprehensive mapping of protein activity on a proteome-wide scale, helping to uncover novel enzyme functions and identify potential drug targets that were previously considered "undruggable". nih.govacs.org

Table 1: Functional Components of Palm-L-Glu(OSu)-Ome as an Activity-Based Probe

| Component | Chemical Moiety | Function in Proteome Profiling |

| Reactive Group | N-Hydroxysuccinimide (OSu) Ester | Forms stable, covalent amide bonds with nucleophilic amino acid residues (e.g., Lysine) on target proteins. nih.govbiorxiv.org |

| Recognition Element | Palmitoyl (Palm) Group | Provides lipophilicity, potentially targeting the probe to lipid-binding proteins or membrane environments. |

| Scaffold/Linker | L-Glutamic Acid Methyl (L-Glu-Ome) Ester | Provides the structural backbone connecting the reactive and recognition elements. |

Integration into Advanced Bioconjugation Platforms and Orthogonal Functionalization Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology. Palm-L-Glu(OSu)-Ome is a valuable reagent in this field due to its suitability for integration into sophisticated bioconjugation platforms, particularly those requiring orthogonal functionalization. Orthogonal chemistry refers to reactions that can proceed in the presence of each other without interference, allowing for the precise, stepwise modification of complex molecules like peptides and proteins. google.comresearchgate.net

The primary reactive handle on Palm-L-Glu(OSu)-Ome is the NHS ester. Its specific reactivity towards primary amines is a widely used and reliable conjugation method. researchgate.net This allows for the selective attachment of the lipophilic palmitoyl-glutamic acid moiety to a desired protein or peptide. For instance, a related compound, Palm-L-Glu(OSu)-OtBu, has been successfully used to modify peptides and proteins, demonstrating the utility of this class of reagents. creative-biolabs.com

The presence of multiple functional groups in derivatives of glutamic acid allows for their use in complex, multi-step synthetic strategies. google.comrsc.org For example, in peptide synthesis, the side chains of amino acids like glutamic acid can be protected with groups that are "orthogonal" to the main protecting groups used for the peptide backbone. peptide.com This enables the selective deprotection and modification of the side chain while the rest of the peptide remains protected. peptide.com

The Palm-L-Glu(OSu)-Ome molecule can be integrated into various advanced platforms:

Lipidation of Peptides and Proteins: The palmitoyl group can be conjugated to therapeutic peptides or proteins to enhance their association with plasma proteins like albumin, thereby extending their in-vivo half-life. The NHS ester provides the means for this covalent attachment.

Formation of Self-Assembling Biomaterials: Peptide amphiphiles, molecules that combine a hydrophobic tail (like a palmitoyl group) with a hydrophilic peptide head, can self-assemble into nanofibers and hydrogels. The glutamic acid component can be part of the hydrophilic peptide sequence, and the NHS ester could be used to cross-link these assemblies to enhance their mechanical stability. issuu.com

Drug Delivery Systems: The palmitoyl tail can anchor the molecule into the lipid bilayer of liposomes or other nanoparticle-based drug delivery systems. The NHS ester can then be used to conjugate a targeting ligand or therapeutic cargo to the surface of the nanoparticle.

Table 2: Potential Orthogonal Strategies and Applications for Palm-L-Glu(OSu)-Ome

| Strategy | Reactive Group Utilized | Potential Application |

| Amine Conjugation | N-Hydroxysuccinimide (OSu) Ester | Covalent attachment to lysine residues or N-termini of therapeutic proteins to improve pharmacokinetic properties. creative-biolabs.com |

| Liposome (B1194612) Functionalization | Palmitoyl Group and OSu Ester | The palmitoyl group incorporates into the liposome bilayer, while the OSu ester allows for the attachment of targeting molecules to the liposome surface. |

| Hydrogel Cross-linking | N-Hydroxysuccinimide (OSu) Ester | Used as a cross-linker to react with amine-functionalized polymers or self-assembling peptides, thereby increasing the mechanical strength of the resulting hydrogel. issuu.com |

| Sequential Peptide Modification | OSu Ester and OMe Ester | The highly reactive OSu ester can be reacted first, followed by a potential, though more challenging, orthogonal reaction involving the more stable methyl ester (OMe) under different chemical conditions. |

Supramolecular Assemblies and Self Assembly Principles of Palmitoyl L Glutamic Acid Derivatives

Non-Covalent Interactions Governing Molecular Organization

The self-assembly of palmitoyl (B13399708) L-glutamic acid derivatives into well-defined supramolecular structures is dictated by a delicate balance of several non-covalent forces. nih.govrsc.org These interactions, including hydrophobic effects, hydrogen bonding, and electrostatic forces, collectively determine the final architecture and stability of the resulting assemblies. nih.gov The interplay between these forces allows for the formation of complex and often hierarchical structures from simple molecular precursors.

The primary driving force for the initial aggregation of Palm-L-Glu(OSu)-Ome in an aqueous medium is the hydrophobic effect. nih.gov The long, saturated 16-carbon palmitoyl chain is nonpolar and seeks to minimize its contact with water molecules. rsc.org This leads to the spontaneous association of the amphiphiles, where the hydrophobic tails cluster together to form a nonpolar core, effectively shielded from the surrounding aqueous environment. nih.govmdpi.com This process, often referred to as hydrophobic collapse, is entropically favorable as it releases ordered water molecules from the surface of the alkyl chains. The initial aggregates are often spherical micelles, which can serve as intermediates for larger, more complex structures. nih.gov The length and saturation of the alkyl tail are critical design parameters; longer chains, like palmitoyl, generally lead to more stable assemblies due to stronger van der Waals interactions between the packed chains. nih.gov

| Molecular Moiety | Primary Non-Covalent Interaction | Role in Self-Assembly |

|---|---|---|

| Palmitoyl Chain (C16) | Hydrophobic Interactions, Van der Waals Forces | Drives initial aggregation and formation of a nonpolar core. |

| Amide Linkage (-CONH-) | Hydrogen Bonding (Donor & Acceptor) | Provides directional interactions that stabilize the assembly. |

| Glutamic Acid Backbone | Hydrogen Bonding, Steric Effects | Contributes to the packing and chirality of the assembly. tongji.edu.cn |

| Succinimidyl & Ester Carbonyls (C=O) | Hydrogen Bond Acceptor, Dipole-Dipole | Participates in stabilizing the polar interface of the assembly. |

Once the hydrophobic chains have aggregated, more specific, directional interactions come into play to organize the molecules into well-defined structures. Hydrogen bonding is chief among these. tongji.edu.cnnih.gov In Palm-L-Glu(OSu)-Ome, several groups can participate in hydrogen bonding networks:

The amide linkage between the palmitoyl chain and the glutamic acid contains both a hydrogen bond donor (N-H) and an acceptor (C=O), allowing for the formation of intermolecular connections that are fundamental to the stability of many peptide-based assemblies. nih.gov

The carbonyl groups of the methyl ester and, notably, the N-hydroxysuccinimide ester can act as hydrogen bond acceptors. nih.gov These hydrogen bonds provide the necessary cohesion and directionality to transition from disordered aggregates to ordered structures like nanofibers or sheets, analogous to β-sheet formation in peptides. mdpi.com The stereochemistry of the L-glutamic acid building block can impart chirality to the resulting supramolecular structures.

In its native state, Palm-L-Glu(OSu)-Ome is a neutral molecule, and therefore, direct electrostatic repulsion or attraction between monomers is minimal. This lack of charge facilitates close packing and aggregation driven by hydrophobic and hydrogen-bonding interactions. However, electrostatic forces play a critical, albeit often indirect or potential, role. nih.gov The stability and structure of the assemblies can be highly sensitive to environmental factors like pH. acs.org For instance, hydrolysis of the ester groups at extreme pH values would introduce negatively charged carboxylate groups. This would lead to significant electrostatic repulsion between the headgroups, potentially causing disassembly or a morphological transition to structures with higher surface curvature, such as smaller micelles, to accommodate the charge repulsion. nih.govnih.gov Conversely, in the presence of counterions, electrostatic screening could stabilize charged assemblies. nih.gov Therefore, while the parent molecule is neutral, its chemical environment and potential for modification dictate the influence of electrostatic interactions. rsc.org

Design Principles for Amphiphilic L-Glutamic Acid Conjugates in Molecular Self-Assembly

The design of molecules like Palm-L-Glu(OSu)-Ome is a strategic process aimed at controlling supramolecular architecture and function. rsc.orgnih.gov Several key principles are embodied in its structure.

Amphiphilicity : The fundamental design principle is the covalent linkage of a distinctly hydrophobic segment (palmitoyl chain) to a polar headgroup (glutamic acid derivative). This molecular architecture is the prerequisite for self-assembly in water. mit.edu

Chiral Building Block : The use of L-glutamic acid introduces a specific stereocenter. Chirality at the molecular level can be translated through the hierarchical assembly process to create macroscopic helical or twisted supramolecular structures. mdpi.com

Functional Versatility : Glutamic acid is a versatile building block, offering multiple sites for chemical modification—the α-amino group, the α-carboxyl group, and the γ-carboxyl group. researchgate.net In this molecule, each site is uniquely functionalized to serve a specific purpose.

Reactive Handle for Post-Assembly Modification : The incorporation of the N-hydroxysuccinimide (OSu) ester is a critical design feature. NHS esters are well-known reactive groups that readily form stable amide bonds with primary amines under mild conditions. nbinno.comacs.org This provides a powerful tool for covalently attaching other molecules (e.g., peptides, drugs, dyes) to the self-assembled structure, thereby modulating its properties or introducing new functions.

| Component | Function | Design Principle |

|---|---|---|

| Palmitoyl Group | Hydrophobic Tail | Induces self-assembly via hydrophobic effect. |

| L-Glutamic Acid | Chiral Scaffold | Provides stereochemical control and a versatile backbone. |

| Methyl Ester (-OMe) | Protecting Group / Polarity Modifier | Blocks reactivity of the α-carboxyl group and fine-tunes headgroup polarity. |

| N-Hydroxysuccinimide Ester (-OSu) | Reactive Group | Enables covalent conjugation and post-assembly functionalization. nbinno.com |

Hierarchical Self-Assembly Mechanisms in Model Systems

The formation of complex supramolecular structures from Palm-L-Glu(OSu)-Ome likely follows a hierarchical assembly pathway, a process common to many amphiphilic systems. nih.gov This mechanism involves multiple stages of organization occurring over different length scales.

Molecular Level to Primary Aggregates : Individual amphiphilic molecules (monomers) in solution spontaneously associate into primary structures, such as spherical or cylindrical micelles, driven by the hydrophobic effect. In these initial aggregates, the palmitoyl chains form the core, and the polar glutamic acid-based headgroups are exposed to the water. nih.gov

Organization within Primary Aggregates : Within these micelles, hydrogen bonding and van der Waals forces promote a more ordered packing of the molecules. This can lead to the formation of localized domains with defined secondary structures, such as β-sheet-like arrangements stabilized by amide hydrogen bonds.

Higher-Order Supramolecular Structures : The primary aggregates act as building blocks for the next level of organization. Depending on factors like concentration, temperature, and ionic strength, these initial structures can fuse, elongate, or rearrange into more complex, macroscopic architectures. For instance, spherical micelles might fuse to form cylindrical micelles, which then entangle to form a fibrous network, or they might flatten and merge to form bilayer sheets or vesicles. Studies on poly-L-glutamic acid have shown that preformed amyloid-like subunits can self-assemble into higher-order structures in a well-organized manner, illustrating a similar hierarchical process. nih.gov

Modulation of Self-Assembly through Chemical Reactions at the Activated Ester Site

A key feature of Palm-L-Glu(OSu)-Ome is the ability to dynamically control its self-assembly through chemical reactions at the activated NHS ester site. nbinno.com The OSu group is a leaving group that reacts efficiently with primary amines to form a stable amide bond. This covalent modification fundamentally alters the chemical nature of the amphiphile's headgroup, thereby triggering a change in the supramolecular assembly.

This transformation can be exploited to induce morphological transitions or disassembly. For example, an existing assembly of Palm-L-Glu(OSu)-Ome, perhaps in the form of nanofibers, can be treated with an amine-containing molecule. The ensuing reaction introduces a new functional group, which can alter the delicate balance of non-covalent forces:

Introduction of Charge : Reaction with an amine like lysine (B10760008) or ethylenediamine (B42938) introduces a positive charge at physiological pH. The resulting electrostatic repulsion between headgroups would likely destabilize the packed structure, potentially leading to the dissolution of the fibers into smaller micelles or even monomers. acs.org

Change in Hydrophilicity : Conjugating a hydrophilic molecule, such as a short polyethylene (B3416737) glycol (PEG)-amine, would increase the size and polarity of the headgroup. This could shift the packing parameter of the amphiphile, favoring structures with higher curvature and potentially transforming fibers into spherical vesicles.

Attachment of Bulky Groups : Reaction with a large, sterically demanding amine could disrupt the ordered packing required for fibrous structures, leading to disassembly.

This reactive handle allows the supramolecular material to be responsive to chemical stimuli, transitioning from one state to another upon the introduction of a specific reactant.

| Reactant (R-NH₂) | Resulting Headgroup | Expected Effect on Assembly | Predicted Change in Critical Aggregation Conc. (CAC) |

|---|---|---|---|

| Ethylamine | Small, neutral amide | Minimal change in morphology | Slight increase |

| Ethanolamine | Small, hydrophilic (hydroxyl) | Potential shift to higher curvature structures (e.g., smaller micelles) | Moderate increase |

| Ethylenediamine | Introduction of positive charge | Disassembly due to electrostatic repulsion | Significant increase |

| Benzylamine | Introduction of bulky, aromatic group | Disruption of packing, potential disassembly | Moderate to significant increase |

Advanced Analytical Characterization Techniques for Research on Palm L Glu Osu Ome

High-Resolution Mass Spectrometry for Molecular Identification, Purity Assessment, and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of "Palm-L-Glu(OSu)-Ome," providing highly accurate mass measurements that facilitate unambiguous molecular formula determination. This level of precision is critical for distinguishing the target compound from potential impurities and side-products with very similar masses.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique ideally suited for the analysis of polar and thermally labile molecules like "Palm-L-Glu(OSu)-Ome," allowing them to be ionized directly from solution into the gas phase with minimal fragmentation. beilstein-journals.org In positive-ion mode ESI-MS, the compound is expected to be readily detected as its protonated molecule, [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution measurement of the monoisotopic mass of these ions allows for the calculation of the elemental composition, providing a high degree of confidence in the compound's identity.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Palm-L-Glu(OSu)-Ome (C₂₆H₄₄N₂O₇)

| Ion Species | Predicted m/z |

| [M+H]⁺ | 501.3170 |

| [M+Na]⁺ | 523.2989 |

| [M+K]⁺ | 539.2729 |

Note: Predicted m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

The high sensitivity of ESI-MS also enables the detection and identification of low-level impurities that may be present in a sample of "Palm-L-Glu(OSu)-Ome". Furthermore, by coupling ESI-MS with a liquid chromatography system, it becomes a powerful tool for monitoring the progress of a synthesis reaction, allowing for the simultaneous detection of starting materials, intermediates, and the final product.

Tandem Mass Spectrometry for Comprehensive Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the detailed structural characterization of "Palm-L-Glu(OSu)-Ome." In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is unique to the molecule's structure and provides definitive evidence for the connectivity of its different functional groups.

For "Palm-L-Glu(OSu)-Ome," key fragmentations would be expected to occur at the labile ester and amide bonds. The analysis of these fragments allows for the confirmation of the presence of the palmitoyl (B13399708) group, the glutamic acid methyl ester, and the N-hydroxysuccinimide (NHS) ester. In the negative ion mode, the glutamic acid portion of similar molecules is known to produce a characteristic palmitic anion fragment. nih.gov

Table 2: Predicted Key Fragment Ions for Palm-L-Glu(OSu)-Ome in Positive-Ion MS/MS

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H - C₄H₄NO₃]⁺ | Loss of N-hydroxysuccinimide | 386.2898 |

| [C₁₆H₃₁O]⁺ | Palmitoyl acylium ion | 239.2369 |

| [C₆H₁₀NO₃]⁺ | Glutamic acid methyl ester fragment | 144.0604 |

Note: The fragmentation pathway of a molecule can be complex, and other fragments may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of "Palm-L-Glu(OSu)-Ome."

¹H and ¹³C NMR for Primary Structure Determination and Purity

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and purity assessment of "Palm-L-Glu(OSu)-Ome." The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their functional groups. The chemical shifts in both spectra are highly sensitive to the electronic environment of the nuclei, allowing for the assignment of each signal to a specific atom within the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for Palm-L-Glu(OSu)-Ome

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Palmitoyl CH₃ | 0.88 | t |

| Palmitoyl (CH₂)ₙ | 1.25 | m |

| Palmitoyl α-CH₂ | 2.25 | t |

| Glu α-CH | 4.40 | m |

| Glu β-CH₂ | 2.10 | m |

| Glu γ-CH₂ | 2.50 | t |

| OMe | 3.75 | s |

| NHS CH₂-CH₂ | 2.85 | s |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for Palm-L-Glu(OSu)-Ome

| Carbon | Predicted Chemical Shift (ppm) |

| Palmitoyl CH₃ | 14.1 |

| Palmitoyl (CH₂)ₙ | 22.7 - 31.9 |

| Palmitoyl α-CH₂ | 36.5 |

| Palmitoyl C=O | 173.5 |

| Glu α-CH | 52.5 |

| Glu β-CH₂ | 27.0 |

| Glu γ-CH₂ | 30.0 |

| Glu α-C=O | 172.0 |

| Glu γ-C=O | 169.0 |

| OMe | 52.0 |

| NHS CH₂ | 25.6 |

| NHS C=O | 169.5 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Solution Conformation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence), are employed for the unambiguous assignment of the ¹H and ¹³C signals and to establish the connectivity between atoms. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace out the spin systems of the palmitoyl chain and the glutamic acid residue. An HMQC or HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing a powerful tool for assigning the carbon signals based on the more easily assigned proton signals. These techniques are invaluable for confirming the precise structure of "Palm-L-Glu(OSu)-Ome."

Chromatographic Methods for Purity, Reaction Progress, and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of "Palm-L-Glu(OSu)-Ome."

Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common methods used for the analysis of "Palm-L-Glu(OSu)-Ome" and related compounds like liraglutide (B1674861) and its precursors. google.comnih.govacs.org These techniques separate compounds based on their hydrophobicity. Given the lipophilic nature of the palmitoyl chain, "Palm-L-Glu(OSu)-Ome" is well-retained on nonpolar stationary phases like C18 or C8. google.com

These chromatographic methods are routinely used to assess the purity of synthesized "Palm-L-Glu(OSu)-Ome" by separating it from starting materials, reagents, and any side products. By monitoring the appearance of the product peak and the disappearance of reactant peaks over time, HPLC and UPLC are also invaluable for tracking the progress of a chemical reaction. google.com For quantitative analysis, a calibration curve can be constructed by running standards of known concentration, allowing for the precise determination of the amount of "Palm-L-Glu(OSu)-Ome" in a sample.

Table 5: Typical Chromatographic Conditions for the Analysis of Palm-L-Glu(OSu)-Ome and Related Compounds

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8, 2.1-4.6 mm I.D., 50-250 mm length, 1.7-5 µm particle size |

| Mobile Phase A | Water with an additive (e.g., 0.1% trifluoroacetic acid or formic acid) |

| Mobile Phase B | Acetonitrile (B52724) or methanol (B129727) with the same additive |

| Gradient | A gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | 25 - 40 °C |

Note: The specific conditions may need to be optimized for a particular separation.

High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Chromatography (HILIC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "Palm-L-Glu(OSu)-Ome." It is primarily used for purity assessment, quantification, and monitoring the progress of reactions where this compound is a reactant. Given the compound's structure, which includes a long aliphatic chain (palmitoyl group) and a polar glutamate (B1630785) derivative, reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. The gradient elution, where the proportion of the organic solvent is increased over time, is standard for separating "Palm-L-Glu(OSu)-Ome" from starting materials, by-products, and degradation products.